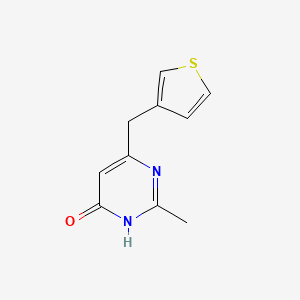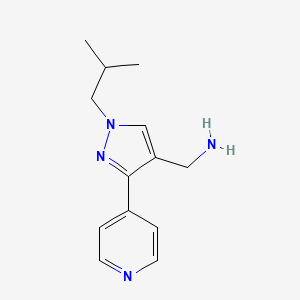
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and pyridine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound may be used as a probe or ligand to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor functions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it valuable for various applications, including electronics and nanotechnology.
作用机制
The mechanism of action of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine: A closely related compound with a different substitution pattern on the pyrazole ring.
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol: A derivative with a hydroxyl group instead of an amine group.
Uniqueness
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
[1-(2-methylpropyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8,14H2,1-2H3 |
InChI 键 |
JNHDAYHUTBOWMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


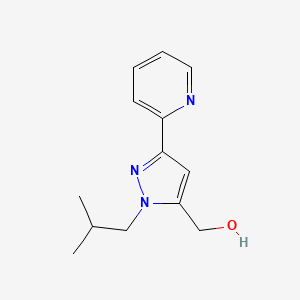
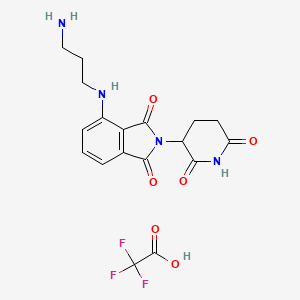
![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
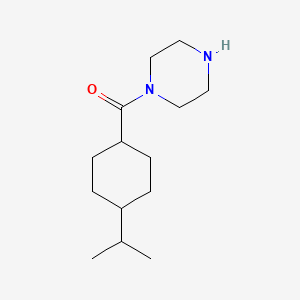
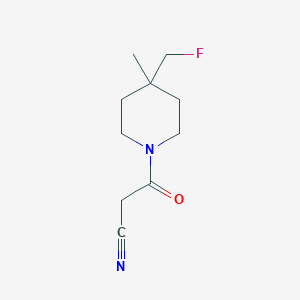
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)

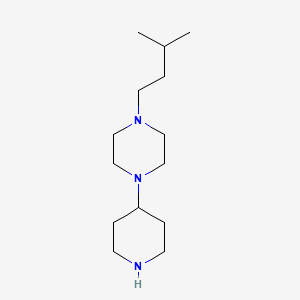
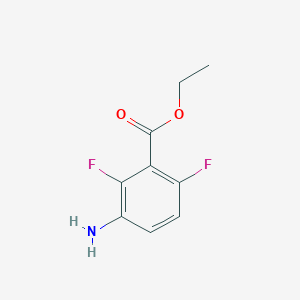
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)
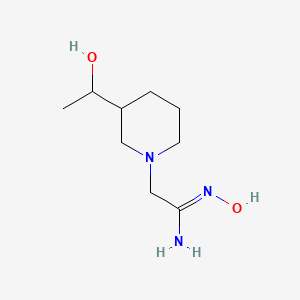
![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
